3-(1,1-Difluoroethyl)-1-(propan-2-yl)-1H-pyrazole is a fluorinated pyrazole derivative that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications in pharmaceuticals and agrochemicals. This compound is characterized by its difluoroethyl and isopropyl substituents, which contribute to its chemical reactivity and biological activity.
The compound can be synthesized through various methods, often involving the reaction of difluoroethyl halides with pyrazole derivatives. The specific synthesis pathways can vary based on the desired purity and yield of the final product.
This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry.
The synthesis of 3-(1,1-Difluoroethyl)-1-(propan-2-yl)-1H-pyrazole typically involves several steps:
For instance, a typical synthetic route could involve the condensation of 1H-pyrazole with a difluoroethyl halide in the presence of a base like sodium hydride or potassium carbonate. This method allows for the introduction of the difluoroethyl group at the 3-position of the pyrazole ring, yielding high purity products through subsequent recrystallization processes.
The molecular formula for 3-(1,1-Difluoroethyl)-1-(propan-2-yl)-1H-pyrazole is . The structure features:
Crystallographic studies reveal that this compound can adopt various conformations depending on environmental conditions. For example, bond lengths and angles within the pyrazole ring are consistent with those observed in other pyrazole derivatives, indicating stable molecular geometry.
3-(1,1-Difluoroethyl)-1-(propan-2-yl)-1H-pyrazole participates in several chemical reactions:
For example, when treated with strong bases or nucleophiles, this compound can yield derivatives that may have enhanced biological properties or varied pharmacological activities.
The mechanism of action for compounds like 3-(1,1-Difluoroethyl)-1-(propan-2-yl)-1H-pyrazole often involves interaction with biological targets such as enzymes or receptors.
Studies indicate that fluorinated compounds exhibit altered lipophilicity and metabolic stability compared to their non-fluorinated counterparts. This can enhance their bioavailability and efficacy in medicinal applications.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize this compound, providing insights into its functional groups and molecular interactions.
3-(1,1-Difluoroethyl)-1-(propan-2-yl)-1H-pyrazole has potential applications in various fields:
Research continues to explore its full potential in these areas, highlighting the importance of fluorinated compounds in modern chemistry.
The therapeutic exploration of pyrazoles began in earnest in the late 20th century, accelerating dramatically in the past two decades. By 2023, pyrazole-containing compounds constituted approximately 15% of FDA-approved small-molecule drugs across diverse therapeutic areas. Landmark drugs include:
The structural evolution progressed from simple monosubstituted derivatives to complex architectures featuring fused ring systems (e.g., indazoles, pyrazolopyrimidines) and strategic fluorination. By 2023, over 20 pyrazole-based drugs had received FDA approval, with the majority emerging post-2016 [3]. This trajectory underscores the scaffold's growing importance in addressing drug resistance and undruggable targets through innovative substitution patterns.
Fluorination, particularly difluoromethylation, imparts strategic advantages to pharmaceutical compounds through multifaceted mechanisms:
Table 1: Physicochemical Properties of Fluorinated Bioisosteres
Bioisostere | H-Bond Acidity ([A]) | logP | Metabolic Stability |
---|---|---|---|
-CH₃ | 0.01 | 2.1 | Low |
-CF₂H | 0.10-0.12 | 2.4 | High |
-CF₃ | 0.05 | 2.9 | Very High |
-OH | 0.12 | 1.5 | Variable |
This compound (CAS# 2060046-65-1, C₈H₁₂F₂N₂, MW 174.19 g/mol) integrates two strategically valuable substituents:
Table 2: Structural Features of 3-(1,1-Difluoroethyl)-1-(propan-2-yl)-1H-pyrazole
Structural Element | Role in Molecular Design | Impact on Bioactivity |
---|---|---|
Pyrazole core (1H) | Aromatic heterocycle with dual nitrogen atoms | Facilitates hydrogen bonding and π-π stacking |
N1-Isopropyl | Sterically demanding substituent | Enhances hydrophobic interactions; modulates solubility |
C3-(1,1-Difluoroethyl) | Electron-withdrawing group with H-bond donor | Mimics carbonyl/isosteric groups; improves membrane permeability |
C4/C5 positions | Unsubstituted reactive sites | Enables further functionalization for SAR expansion |
X-ray crystallographic studies of analogous difluoromethylpyrazoles reveal characteristic bond angles of N-N-C ≈ 108.7° and C-N-C ≈ 104.3°, with the difluoroethyl group adopting a pseudo-axial orientation relative to the heterocyclic plane [8]. These geometric parameters facilitate optimal orientation for target binding, particularly in kinase ATP pockets where pyrazoles frequently anchor through N2 coordination.
The molecule's strategic positioning as a synthetic intermediate enables diverse medicinal chemistry transformations:
Table 3: Synthetic Applications of Pyrazole Intermediates
Reaction Type | Representative Transformation | Medicinal Chemistry Application |
---|---|---|
Cyclocondensation | 1,3-Diketones + hydrazines → Pyrazoles | Core scaffold construction (Knorr-type synthesis) [6] |
Electrophilic Aromatic Substitution | Halogenation at C4 | Introduction of cross-coupling handles |
Vilsmeier-Haack Reaction | Formylation at C4 | Aldehyde precursor for amine conjugates |
Ester Hydrolysis | Ethyl carboxylate → Carboxylic acid | Direct attachment to amino acid residues [4] |
The compound serves as a versatile precursor to advanced pharmacological agents, particularly kinase inhibitors targeting JAK, Aurora, and BTK families. Its structural features align with key requirements for ATP-competitive inhibition: planar aromaticity for π-stacking, hydrogen-bonding capability for hinge region binding, and hydrophobic substituents for affinity pocket occupation [7]. Recent studies demonstrate that analogs bearing the difluoroethyl group exhibit 3-5 fold enhanced cellular potency against oncogenic kinases compared to non-fluorinated counterparts, attributable to improved membrane penetration and target residence time [3] [7].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8